5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. The presence of the chloro and methoxypropan-2-yl groups in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1,3-dithiolane with hydrazine hydrate, followed by the introduction of the methoxypropan-2-yl group through alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization and alkylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes or pathways makes it a candidate for drug development.
Agricultural Chemistry: The compound is explored for its use as a pesticide or fungicide due to its ability to disrupt the metabolic processes of pests and pathogens.
Material Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may interfere with the metabolic pathways of pests, leading to their death or reduced viability.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole
- 5-Chloro-3-(2-methoxypropyl)-1,2,4-thiadiazole
- 5-Chloro-3-(2-methoxybutyl)-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal and agricultural chemistry.
Properties
IUPAC Name |
5-chloro-3-(2-methoxypropan-2-yl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-6(2,10-3)4-8-5(7)11-9-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDSTMKBEFZQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NSC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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